molecular formula C6H8N2O B1583162 2-Methoxy-3-methylpyrazine CAS No. 2847-30-5

2-Methoxy-3-methylpyrazine

Cat. No.: B1583162
CAS No.: 2847-30-5
M. Wt: 124.14 g/mol
InChI Key: VKJIAEQRKBQLLA-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpyrazine is a chemical compound with the molecular formula C6H8N2O . It has an aroma reminiscent of hazelnut, almond, and peanut . The methyl methoxy pyrazines are used as nut-like flavoring agents for foods and beverages. The 2-methoxy-3-methyl derivative is used as a coffee aroma enhancing agent .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methoxy group (OCH3) and a methyl group (CH3) at the 2 and 3 positions respectively .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 159.3±35.0 °C at 760 mmHg, and a vapor pressure of 3.3±0.3 mmHg at 25°C . It has a molar refractivity of 33.9±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 116.2±3.0 cm3 .

Scientific Research Applications

Fragmentation Pathways in Mass Spectrometry

Research on the electron-impact-induced skeletal re-arrangement of 2-methoxy-3-methylpyrazine has been conducted. The study provides insights into the mass spectra of this compound, discussing the major fragmentation pathways, which include a novel loss of H2O from the molecular ion. This work is significant for understanding the behavior of such compounds in mass spectrometry analysis (Kolor & Rizzo, 1971).

Role in Wine Aroma

This compound has been identified in the context of wine flavor analysis. Studies have reported on the quantitative analysis of methoxypyrazines, including this compound, in various wines, revealing their contribution to the wine's aroma and flavor profile. These findings are crucial for understanding the sensory attributes of different wine varieties (Allen, Lacey, & Boyd, 1994).

Biosynthesis and Genetic Analysis

Research has been conducted on the biosynthesis of methoxypyrazines in grape berries, which is important for wine quality. This includes studies on the expression of specific genes responsible for the biosynthesis of these compounds in grapes, contributing to the understanding of the genetic and biochemical aspects influencing wine aroma (Guillaumie et al., 2013).

Occurrence in Vegetables

The compound has also been studied in the context of its occurrence in raw vegetables. Investigations into the presence and quantities of this compound in various vegetable tissues have provided insights into the natural occurrence of these compounds in food sources (Murray & Whitfield, 1975).

Analytical Methods Development

Development of analytical methods for determining methoxypyrazines, including this compound, in various matrices like wine and vegetables, has been an area of research. These methods, such as solid-phase microextraction and gas chromatography, are critical for accurately detecting and quantifying these compounds in different samples (Ryan et al., 2005).

Mechanism of Action

Target of Action

2-Methoxy-3-methylpyrazine is a synthetic compound that has been found to have an aroma reminiscent of hazelnut, almond, and peanut . It is used as a nut-like flavoring agent for foods and beverages . The primary targets of this compound are the olfactory receptors that detect these flavors.

Mode of Action

The mode of action of this compound involves its interaction with these olfactory receptors. When inhaled or ingested, the compound binds to these receptors, triggering a signal that is interpreted by the brain as the smell or taste of nuts .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the perception of smell and taste. The compound’s interaction with olfactory receptors triggers a cascade of biochemical reactions that result in the perception of its characteristic nutty flavor .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a flavoring agent, it is typically ingested orally, where it is absorbed into the bloodstream and distributed throughout the body. It is metabolized by the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the perception of a nutty flavor when it is used in foods and beverages. This enhances the sensory experience of consuming these products .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds . It is soluble in water and organic solvents, which means it can be used in a variety of food and beverage products .

Safety and Hazards

2-Methoxy-3-methylpyrazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, do not breathe mist/vapors/spray, and to use only non-sparking tools .

Future Directions

As for future directions, the use of 2-Methoxy-3-methylpyrazine and other pyrazines could be further explored in the food and beverage industry due to their unique flavor profiles . Additionally, their biological effects, such as the inhibition of ciliary beat frequency, could be studied further for potential medical applications .

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-methylpyrazine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit ciliary beat frequency and oocyte pickup rate in the hamster oviduct . This suggests that this compound may interact with proteins involved in ciliary movement and oocyte transport, potentially through binding interactions or modulation of enzyme activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the contraction of infundibular smooth muscle in the hamster oviduct . This indicates that this compound may impact cellular signaling pathways that regulate muscle contraction and relaxation.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with specific enzymes and proteins, modulating their activity and function. For instance, its inhibitory effects on ciliary beat frequency and oocyte pickup rate suggest that it may bind to and inhibit enzymes involved in these processes . Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but its effects on cells and tissues may vary depending on the duration of exposure . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that this compound is safe at a maximum dose level of 0.5 mg/kg in complete feed for cattle, salmonids, and non-food-producing animals . Higher doses may result in toxicity and adverse effects on cellular function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been detected in certain foods, such as burdocks and fenugreeks, suggesting its involvement in the metabolic processes of these plants . The compound may also influence metabolic flux and metabolite levels, potentially affecting overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can influence its activity and function. For instance, its solubility in water and organic solvents allows it to be transported across cell membranes and distributed within various cellular compartments . This distribution can impact its interactions with biomolecules and its overall effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interactions with specific proteins or enzymes may lead to its localization in the cytoplasm, nucleus, or other cellular compartments . This localization can influence its ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

2-methoxy-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJIAEQRKBQLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863034
Record name 2-Methoxy-3-methylpyrazine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2847-30-5, 68378-13-2
Record name 2-Methoxy-3-methylpyrazine
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Record name 2-Methoxy-3-methylpyrazine
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Record name Pyrazine, 2-methoxy-3(or 5)-methyl-
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Record name Pyrazine, 2-methoxy-3-methyl-
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Record name 2-Methoxy-3-methylpyrazine
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Record name 2-methoxy-3-methylpyrazine
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Record name 2-METHOXY-3-METHYLPYRAZINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the skeletal rearrangement observed in the mass spectra of 2-methoxy-3-methylpyrazine?

A1: The mass spectra of this compound reveal a unique fragmentation pattern where the molecule loses a water molecule (H2O) from its molecular ion []. This loss suggests a skeletal rearrangement occurs within the ionized molecule before the expulsion of H2O. Interestingly, this rearrangement and subsequent water loss are absent in the similarly structured 2-methoxy-6-methylpyrazine, indicating the crucial role of the methyl group's position relative to the methoxy group in this mechanism []. Further research using accurate mass measurement, metastable ions, and isotopic labeling techniques (deuterium and carbon-13) provided evidence supporting this proposed mechanism [].

Q2: Can this compound act as a warning odor for animals?

A2: While this compound itself did not initially repel Red-winged Blackbirds, it proved effective as a conditioned stimulus for learned aversion []. When paired with methiocarb, an illness-inducing agent, the birds learned to avoid food associated with the odor of this compound even after the odor was no longer present []. This suggests the compound can function as a warning odor, signaling potential harm and leading to avoidance behavior in certain species [].

Q3: How does the presence of saliva affect the release of this compound in a food matrix?

A3: The addition of synthetic saliva to a model grape beverage (pH 2.6) containing this compound led to an increase in pH and a subsequent increase in the compound's volatility []. This effect was also observed for other basic volatile compounds, highlighting the importance of considering saliva's influence on flavor release and perception, particularly for acidic food matrices [].

Q4: Has this compound been identified in any natural sources?

A4: Yes, this compound is a naturally occurring compound. It has been identified as one of the primary constituents in the basic fraction of the essential oil extracted from fresh Panax ginseng root [].

Q5: Are there any safety concerns regarding the use of this compound as a flavoring agent in animal feed?

A5: The European Food Safety Authority (EFSA) has assessed the safety of this compound for use as a flavoring in animal feed []. The panel concluded that this compound is safe at the proposed maximum dose level of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals and at a normal use level of 0.1 mg/kg complete feed for pigs and poultry [].

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